molecular formula C10H11F2NO2 B3222526 Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate CAS No. 1213546-05-4

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B3222526
CAS No.: 1213546-05-4
M. Wt: 215.20
InChI Key: WTDVYINTUREYJH-SECBINFHSA-N
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Description

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a difluorophenyl group, and a methyl ester group

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and exerts its effects.

Biochemical Analysis

Biochemical Properties

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor . The nature of these interactions can vary, with some leading to enzyme activation and others resulting in inhibition, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under certain conditions, maintaining its biochemical activity for extended periods . It may degrade under specific conditions, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in biochemical and cellular processes occurring at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it may participate in amino acid metabolism, acting as a substrate for specific enzymes or influencing the activity of metabolic regulators . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and the overall cellular response to the compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,4-difluorobenzaldehyde with ®-2-amino-3-hydroxypropanoic acid under acidic conditions.

    Esterification: The intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions.

    Catalysis: Employing efficient catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate
  • Methyl ®-3-amino-3-(2,4-difluorophenyl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the difluorophenyl group also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVYINTUREYJH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213546-05-4
Record name (R)-methyl 2-amino-3-(2,4-difluorophenyl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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